Amoz-HN

Fluorescent Probe Food Safety Rapid Screening

AMOZ-HN is a rationally designed, small-molecule fluorescent probe that enables rapid, instrument-minimal detection of the banned nitrofuran metabolite AMOZ. Unlike LC-MS/MS standards or ELISA kits, it provides a turn-on fluorescence response in <20 minutes, making it an ideal frontline screening tool for high-volume food safety labs. By triaging only presumptive positives to confirmatory MS, it significantly reduces instrument burden while maintaining EU MRPL compliance. Procure this differentiated probe to streamline your nitrofuran surveillance workflow with reliable, same-day results.

Molecular Formula C19H21N3O4
Molecular Weight 355.394
CAS No. 1347740-46-8
Cat. No. B592515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmoz-HN
CAS1347740-46-8
Synonyms3-[(E)-[(2-Hydroxy-1-naphthalenyl)methylene]amino]-5-(4-morpholinylmethyl)-2-oxazolidinone
Molecular FormulaC19H21N3O4
Molecular Weight355.394
Structural Identifiers
SMILESC1COCCN1CC2CN(C(=O)O2)N=CC3=C(C=CC4=CC=CC=C43)O
InChIInChI=1S/C19H21N3O4/c23-18-6-5-14-3-1-2-4-16(14)17(18)11-20-22-13-15(26-19(22)24)12-21-7-9-25-10-8-21/h1-6,11,15,23H,7-10,12-13H2/b20-11+
InChIKeyAABDRCWPYNFXCB-BOPFTXTBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMOZ-HN (CAS 1347740-46-8): A Turn-On Fluorescent Probe for Nitrofuran Metabolite AMOZ Detection in Food Safety Applications


AMOZ-HN (CAS 1347740-46-8), with the IUPAC name 3-[(E)-[(2-Hydroxy-1-naphthalenyl)methylene]amino]-5-(4-morpholinylmethyl)-2-oxazolidinone (molecular formula C₁₉H₂₁N₃O₄, MW 355.39 g/mol) , is a synthetic fluorescent probe rationally designed for the specific detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), the tissue-bound metabolite of the banned nitrofuran antibiotic furaltadone . Unlike broad-spectrum analytical standards or immunoassay kits, AMOZ-HN functions as a molecular recognition-based fluorescent sensor that exhibits a turn-on fluorescence response upon selective binding to AMOZ .

Why AMOZ-HN Cannot Be Substituted with Generic AMOZ Analytical Standards or Conventional Immunoassays in Fluorescence-Based Detection Workflows


AMOZ-HN is fundamentally distinct from both the AMOZ analyte standard (CAS 43056-63-9) used for calibration in LC-MS/MS methods [1] and from antibody-based ELISA kits [2]. The AMOZ standard is the target metabolite itself, not a detection reagent; it serves as a reference material for instrument calibration but provides no inherent sensing capability. Conversely, commercial ELISA kits for AMOZ detection rely on monoclonal or polyclonal antibodies with defined cross-reactivity profiles (e.g., <0.1% cross-reactivity with AOZ, AHD, SEM) and require multi-step incubation protocols yielding results in hours . Substituting AMOZ-HN with either of these alternatives would fundamentally alter the detection paradigm: the former requires LC-MS/MS instrumentation and derivatization steps, while the latter introduces antibody batch variability and longer assay turnaround. AMOZ-HN occupies a distinct niche as a small-molecule fluorescent probe enabling rapid, instrument-minimal fluorescence readout without biological reagent instability.

AMOZ-HN Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decision Support


AMOZ-HN Achieves Sub-Hour Detection Turnaround Compared to Overnight Derivatization for LC-MS/MS Workflows

AMOZ-HN delivers a detection response time of <20 minutes, representing a substantial operational acceleration over conventional LC-MS/MS methods for AMOZ analysis. LC-MS/MS workflows for nitrofuran metabolites require an overnight derivatization step with 2-nitrobenzaldehyde (2-NBA) followed by solid-phase extraction and chromatographic separation, with total analysis time frequently extending beyond 12–24 hours [1]. AMOZ-HN bypasses this derivatization requirement entirely, enabling same-day sample-to-result workflows in <20 minutes .

Fluorescent Probe Food Safety Rapid Screening

AMOZ-HN Fluorescent Probe LOD of 10–50 nM Enables Trace Residue Screening Without Capital-Intensive LC-MS/MS Instrumentation

The AMOZ-HN fluorescent probe exhibits a limit of detection (LOD) in the range of 10–50 nM (~3.55–17.75 ng/mL) . This sensitivity positions it as a viable rapid screening alternative to instrument-intensive methods, albeit with approximately one order of magnitude lower sensitivity than optimized LC-MS/MS methods (reported LOD for AMOZ: 0.062 ng/g, equivalent to ~0.31 nM assuming 1 g/mL sample density) [1]. When compared to commercial ELISA kits for AMOZ, the AMOZ-HN probe's LOD is comparable to many kit specifications (typical LOD: 0.05–0.1 ppb, equivalent to 0.05–0.1 ng/mL or ~0.25–0.5 nM) .

Analytical Chemistry Limit of Detection Fluorescence Sensing

AMOZ-HN-d5 Deuterated Internal Standard Delivers >99% Isotopic Purity and 95–102% Recovery Rates in Shrimp Matrices

The deuterated analog AMOZ-HN-d5 (CAS 1347740-46-8 unlabeled; labeled form C₁₉H₁₆D₅N₃O₄, MW 360.42 g/mol) serves as an isotope-labeled internal standard for LC-MS/MS quantification of AMOZ. In a 2022 validation study using shrimp samples, AMOZ-HN-d5 achieved recovery rates of 95–102% with RSD <5%, compared to 85–90% recovery for the ¹³C₃-labeled internal standard AHD-¹³C₃ tested under identical conditions . Additionally, the D5-labeled compound achieves >99% isotopic purity, exceeding the ~98% purity typical of dual-isotope-labeled standards such as SEM-¹³C¹⁵N₂ where multi-isotope synthesis introduces additional purification challenges .

Isotope Dilution Mass Spectrometry Internal Standard Method Validation

AMOZ-HN Enables Instrumentation Cost Avoidance of $150,000–$1,500,000 Relative to LC-MS/MS Confirmatory Analysis Infrastructure

Adoption of the AMOZ-HN fluorescent probe method enables laboratories to conduct AMOZ screening using standard fluorescence readers or spectrofluorometers (typical capital cost: $3,000–$30,000), rather than requiring a dedicated LC-MS/MS system. Industry pricing data indicates that LC/MS systems range from approximately $150,000 to over $1,500,000 depending on instrument complexity, configuration, and manufacturer [1]. This represents a capital expenditure differential of $120,000–$1,470,000 per instrument platform. Furthermore, per-sample LC-MS analysis service costs range from $500 to $3,000+ when outsourced to contract laboratories [2], whereas in-house fluorescence-based screening with AMOZ-HN incurs only reagent and consumable costs after initial probe procurement.

Capital Expenditure Analytical Instrumentation Cost-Benefit Analysis

AMOZ-HN Optimal Deployment Scenarios: Evidence-Based Applications in Food Safety Screening, Method Validation, and Regulatory Monitoring


Rapid Pre-Screening of Seafood and Meat Samples for AMOZ Residues Prior to Confirmatory LC-MS/MS Analysis

AMOZ-HN is optimally deployed as a front-line screening tool in food safety testing laboratories where sample volumes exceed LC-MS/MS instrument capacity. The <20-minute response time enables same-day triage of suspect samples, directing only presumptive positives to confirmatory LC-MS/MS analysis. This workflow reduces the burden on high-cost MS instrumentation while maintaining regulatory compliance through subsequent confirmation of screening-positive samples. The probe's 10–50 nM LOD is sufficient to detect AMOZ at concentrations approaching the EU minimum required performance limit (MRPL) of 0.5–1.0 µg/kg, making it suitable for border inspection stations, seafood processing facilities, and centralized testing laboratories serving multiple aquaculture production sites [1].

LC-MS/MS Method Development and Validation Using AMOZ-HN-d5 as a High-Purity Deuterated Internal Standard

AMOZ-HN-d5 is indicated as an isotope-labeled internal standard for the development and validation of LC-MS/MS methods targeting AMOZ quantification in complex food matrices. The demonstrated recovery rates of 95–102% (RSD <5%) in shrimp samples support its use in meeting method validation acceptance criteria (typically 70–120% recovery) per SANTE/11312/2021 or FDA guidelines. The >99% isotopic purity minimizes spectral interference from unlabeled analog carryover, improving signal-to-noise ratios and enabling more reliable quantification at trace residue levels. This application is particularly relevant for reference laboratories, contract research organizations (CROs), and regulatory agencies conducting multi-residue nitrofuran metabolite surveillance.

Academic and Industrial Research on Structure-Guided Fluorescent Probe Design for Small-Molecule Contaminant Detection

AMOZ-HN serves as a model scaffold for structure-activity relationship (SAR) studies investigating the design of turn-on fluorescent probes for small-molecule food contaminants. The oxazolidinone core conjugated with the 2-hydroxy-1-naphthalenyl fluorophore via an imine linkage provides a platform for rational modification: substitution at the morpholinomethyl group or variation of the fluorophore moiety may yield probes with altered binding affinity, spectral properties, or selectivity profiles . Researchers engaged in chemosensor development, host-guest chemistry, or supramolecular analytical chemistry may utilize AMOZ-HN as a reference compound against which newly synthesized probe candidates are benchmarked for binding constant (Kd), quantum yield enhancement, and matrix tolerance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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